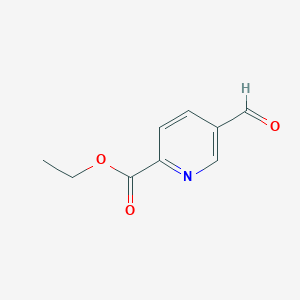

Ethyl 5-formylpyridine-2-carboxylate

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry

The journey of pyridine chemistry began in the mid-19th century. In the late 1840s, Scottish physician and chemist Thomas Anderson first isolated pyridine by heating animal bones to high temperatures. He named it from the Greek words pyr (fire) and idine (denoting aromatic bases). google.com However, it took approximately two decades for its chemical structure to be correctly proposed by Wilhelm Körner (1869) and James Dewar (1871), who suggested it was an analogue of benzene (B151609) with one carbon-hydrogen unit replaced by a nitrogen atom. mdpi.com

The first synthesis of a heteroaromatic compound was achieved by Ramsay in 1876, who produced pyridine by reacting acetylene (B1199291) with hydrogen cyanide in a red-hot tube. mdpi.com A more practical and major synthetic route, the Hantzsch pyridine synthesis, was developed by Arthur Hantzsch in 1881. mdpi.com This method typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849). mdpi.com Later, in 1924, Russian chemist Aleksei Chichibabin devised an improved synthesis from inexpensive precursors like formaldehyde (B43269) and acetaldehyde, a method that influenced industrial production routes. mdpi.com

Initially sourced from coal tar, pyridine is now produced on a scale of about 20,000 tons per year globally. mdpi.com The pyridine ring is a fundamental component in numerous commercial products, including pharmaceuticals, agrochemicals, and vitamins. mdpi.com Its utility extends to its use as a specialized solvent and as a starting material for a wide range of chemicals, such as antiseptics, herbicides, and water repellents. google.com The unique properties of pyridine, including its basicity and polarity due to the nitrogen atom, distinguish it from benzene and make it a crucial scaffold in drug discovery. mdpi.com

Structural Significance and Functional Group Interplay of Ethyl 5-formylpyridine-2-carboxylate

The structure of this compound is defined by a pyridine ring substituted with two key functional groups: an ethyl carboxylate (-COOEt) at position C2 and a formyl (-CHO) group at position C5. The pyridine core is a six-membered aromatic heterocycle, isoelectronic with benzene, but with distinct chemical properties imparted by the nitrogen atom. researchgate.net This nitrogen atom introduces basicity and polarity into the ring system. mdpi.com

The functional groups on this compound have a significant electronic interplay. Both the ethyl carboxylate and the formyl group are electron-withdrawing. This electronic effect, combined with the inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring, renders the ring electron-deficient. This deficiency influences the molecule's reactivity, particularly towards nucleophilic substitution reactions.

The aldehyde at the C5 position and the ester at the C2 position are both reactive sites for further chemical transformations. The aldehyde group is susceptible to nucleophilic attack and can participate in reactions like the formation of Schiff bases, which are important in creating bidentate ligands for coordination chemistry. chemicalbook.com It can also be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, offering pathways to a variety of derivatives. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or can react with amines to form amides. This multi-functionality makes this compound a valuable intermediate for creating diverse molecular structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | This compound |

| Structure | A pyridine ring with an ethyl ester group at position 2 and a formyl group at position 5. |

Overview of Research Trajectories and Academic Significance

This compound is a member of the substituted pyridine family, which is of immense academic and industrial interest. Pyridine derivatives are fundamental building blocks in the synthesis of a vast range of products, from pharmaceuticals to agrochemicals. researchgate.net The academic significance of compounds like this compound lies in their role as versatile intermediates for creating more complex, polyfunctional molecules.

Research involving similarly structured pyridine derivatives highlights the potential trajectories for this compound. For instance, formyl-pyridine derivatives are used as precursors in the synthesis of fused heterocyclic systems. A notable example is the synthesis of Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, which serves as a building block for constructing annulated 1,2,3-triazoles, compounds of interest in medicinal chemistry. mdpi.com The formyl group is crucial in these syntheses, often undergoing condensation or cyclization reactions.

Furthermore, pyridine carboxylates are key components in the development of bioactive molecules. For example, derivatives of pyridine-2,4-dicarboxylic acid have been synthesized and identified as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for cancer therapy. nih.gov The synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate is an important step in the production of imidazolinone herbicides. asianpubs.org These examples underscore the value of the pyridine carboxylate motif in creating functionally significant molecules.

Given its structure, this compound is well-positioned to serve as a starting material for novel compounds in these fields. The dual reactivity of the aldehyde and ester groups allows for stepwise or selective modifications, enabling the generation of chemical libraries for drug discovery screening or for the development of new materials. While specific, detailed research findings on the direct application of this compound are not extensively documented in readily available literature, its structural features firmly place it within a class of compounds that are highly valued for their synthetic versatility and potential in applied chemical research.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-ethyl acrolein |

| 2-picoline |

| 2-picolylamine |

| Acetaldehyde |

| Acetylene |

| Ammonium acetate (B1210297) |

| Benzene |

| Diethyl 5-ethyl-2,3-pyridinedicarboxylate |

| Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate |

| Ethyl 4,4-diethoxy-3-oxobutanoate |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate |

| This compound |

| Ethyl acetoacetate |

| Formaldehyde |

| Hydrogen cyanide |

| Naphthoquinone |

| Pyridine |

| Pyridine-2,4-dicarboxylic acid |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUGISHGNCFSRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542791 | |

| Record name | Ethyl 5-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53574-57-5 | |

| Record name | Ethyl 5-formylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5 Formylpyridine 2 Carboxylate

De Novo Synthetic Routes to the Pyridine (B92270) Core Featuring Key Functionalities

Constructing the pyridine ring from acyclic precursors allows for the direct incorporation of the essential ester and formyl (or a precursor) functionalities. This approach often involves elegant one-pot or tandem reactions that build molecular complexity rapidly.

Multi-component Cyclization Strategies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. acs.org These strategies are particularly valuable for creating diverse libraries of substituted pyridines.

A general and efficient approach for synthesizing polysubstituted pyridines involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source, a variation of the classic Hantzsch synthesis. baranlab.org For a target like Ethyl 5-formylpyridine-2-carboxylate, a protected formyl group on the aldehyde component would be necessary.

Recent advancements have focused on developing novel MCRs under milder and more sustainable conditions. For instance, a domino synthesis of pentasubstituted pyridines has been developed using microwave irradiation in solvent-free conditions, forming five new σ-bonds in a one-pot operation. rsc.org Another strategy involves a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction, providing rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov While not directly yielding the target compound, these methods highlight the power of MCRs in constructing complex pyridine scaffolds that could be adapted for its synthesis.

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

| Reaction Type | Reactants | Conditions | Key Features |

| Domino Cyclization | Common, readily available reactants | Microwave, solvent-free | Forms five new σ-bonds in one pot. rsc.org |

| Aza-Wittig/Diels-Alder | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, push-pull enamines | Two-pot process | Rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov |

| Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Synthesis | Phenylglyoxal, β-ketoamide, 5-aminopyrazole | Acetic acid as solvent | Flexible and practical approach to complex N-heterocycles. acs.org |

Regioselective Functionalization of Precursor Pyridine Derivatives

An alternative and often more practical approach to this compound involves the selective functionalization of a pre-existing pyridine ring that already contains one of the desired functional groups. The challenge lies in controlling the regioselectivity of the subsequent transformations due to the inherent electronic properties of the pyridine ring. researchgate.netresearchgate.net

Directed Ortho-Metalation and Subsequent Formylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this process, a directing metalation group (DMG) on the pyridine ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org The resulting lithiated species can then be quenched with an appropriate electrophile.

For the synthesis of this compound, one could envision starting with a pyridine derivative where the ester group at C2 or a suitable directing group at C3 or C5 facilitates metalation at the desired position. For example, a carboxamide group at C2 can direct lithiation to the C3 position. nih.gov Subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the aldehyde functionality. The choice of base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is often crucial to avoid nucleophilic addition to the pyridine ring. uwindsor.ca

Table 2: Common Directing Groups for Ortho-Metalation of Pyridines

| Directing Group | Position of Metalation | Base Typically Used | Reference |

| -CONR₂ | C3 (from C2-subst.) or C4 (from C3-subst.) | LDA, LiTMP | nih.gov |

| -OC(O)NR₂ | C3 | s-BuLi/TMEDA | nih.gov |

| -Cl | C3 | LDA | nih.gov |

| -F | C3 | LDA | nih.gov |

Esterification Approaches to Pyridine Carboxylic Acids

If the synthetic route leads to 5-formylpyridine-2-carboxylic acid, a subsequent esterification step is required. The Fischer esterification, which involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. masterorganicchemistry.com However, for pyridine carboxylic acids, modifications are often necessary to achieve high yields and avoid side reactions.

One improved method involves reacting the pyridine carboxylic acid with an alcohol in the presence of a strong acid salt of the pyridine carboxylic acid ester as the catalyst, allowing for the recovery and reuse of the catalyst. google.com Another approach utilizes a lower alkyl sulfonic acid catalyst in the presence of an inert, water-immiscible organic solvent that allows for the azeotropic removal of water as the reaction proceeds, driving the equilibrium towards the ester product. google.com For sterically hindered or sensitive substrates, esterification can be achieved under mild conditions using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, with the addition of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to accelerate the reaction and suppress side products. organic-chemistry.org

Selective Oxidation of Methyl or Alcohol Precursors to the Formyl Group

A common strategy involves the installation of a methyl or hydroxymethyl group at the C5 position of an ethyl pyridine-2-carboxylate precursor, followed by selective oxidation to the aldehyde. A variety of oxidizing agents can be employed for this transformation.

For the oxidation of a primary alcohol (5-hydroxymethylpyridine-2-carboxylate) to the corresponding aldehyde, reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective and generally mild enough to avoid over-oxidation to the carboxylic acid. harvard.edu The choice of oxidant depends on the functional group tolerance of the substrate.

Oxidation of a methyl group (ethyl 5-methylpyridine-2-carboxylate) directly to the formyl group is more challenging but can be achieved using specific methods. One such method is the Rieche formylation, which involves treatment with dichloromethyl methyl ether and a Lewis acid. Another approach is the oxidation with selenium dioxide (SeO₂), although this can sometimes lead to over-oxidation or side reactions.

Catalytic Approaches in the Synthesis of this compound

Catalysis is at the forefront of synthetic strategies for pyridine derivatives. The ability to facilitate complex transformations under milder conditions with high specificity makes catalytic routes highly desirable for the industrial production of compounds like this compound.

Transition-metal catalysis, particularly using palladium, represents a powerful tool for the construction of the substituted pyridine core. Palladium-catalyzed carbonylation reactions are especially relevant for introducing the carboxylate and formyl groups onto a pyridine ring. These reactions typically involve the coupling of a halopyridine with carbon monoxide and an alcohol.

A common strategy involves the carbonylation of a dihalopyridine precursor. For instance, a 5-bromo-2-chloropyridine (B1630664) can be selectively carbonylated at the 2-position using a palladium catalyst, such as palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand, in the presence of ethanol (B145695) to form the ethyl ester. The subsequent introduction of the formyl group at the 5-position can be achieved through various methods, including further cross-coupling reactions or the conversion of another functional group.

Research into the synthesis of related structures, such as 2-formyl glycals, has demonstrated the efficacy of palladium-catalyzed reductive carbonylation using formic acid as a stable and convenient source of carbon monoxide. nih.gov This approach avoids the direct handling of toxic CO gas and can be applied to various substrates. nih.gov Similarly, palladium-catalyzed cross-coupling reactions with triorganozincates have been effectively used to prepare 5-pyridyl-2-furaldehydes, showcasing a versatile method for creating C-C bonds in heterocyclic systems. nih.gov Copper catalysis, sometimes assisted by a Lewis acid, also presents a viable pathway for the alkylation of alkenyl pyridines using Grignard reagents, which could be adapted for the synthesis of precursors to the target molecule. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Reactions for Pyridine Functionalization

| Catalyst System | Substrate Type | Reaction Type | Key Features | Source |

|---|---|---|---|---|

| Palladium(II) acetate / dppf | 2-Bromo-5-fluoropyridine | Carbonylation | Forms ethyl picolinate (B1231196) derivative under CO atmosphere. | organic-chemistry.org |

| Pd-catalyst | 2-Iodo-glycals | Reductive Carbonylation | Uses formic acid as a CO source to yield formyl groups. | nih.gov |

| Pd-catalyst | Furaldehyde diethyl acetal (B89532) | Cross-coupling | Couples with triorganozincates to form 5-pyridyl-substituted heterocycles. | nih.gov |

| Copper / Chiral Diphosphine | Alkenyl Pyridines | Asymmetric Alkylation | Lewis acid activation enhances reactivity with Grignard reagents. | nih.gov |

Organocatalysis has emerged as a complementary and often more sustainable alternative to metal-based catalysis. These metal-free methods can offer unique reactivity and selectivity profiles. For the synthesis of this compound, organocatalysts can be employed in two key ways: construction of the pyridine ring itself or the modification of functional groups on a pre-formed ring.

The Hantzsch pyridine synthesis, a classic method, can be rendered enantioselective through organocatalysis. Studies have shown that thiourea-based organocatalysts can facilitate the Michael addition step in a Hantzsch-type reaction to produce chiral 4-aryl-1,4-dihydropyridines, which are precursors to substituted pyridines. bohrium.com This demonstrates the potential for building the pyridine skeleton with high levels of stereocontrol using small organic molecules as catalysts. bohrium.com

For functional group interconversion, nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are highly effective for the selective oxidation of primary alcohols to aldehydes. google.comresearchgate.net The synthesis of this compound could be envisaged from Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate using a TEMPO-based catalytic system. Research on the oxidation of 5-hydroxymethylfurfural (B1680220) to its corresponding diformyl derivative using 4-acetamido-TEMPO highlights the efficiency and recyclability of such catalysts. researchgate.net Pyridine N-oxides have also been developed as chiral organocatalysts for various asymmetric transformations, including the allylation of aldehydes, indicating their utility in activating substrates for carbon-carbon bond formation. researchgate.net

Table 2: Organocatalytic Approaches Relevant to Pyridine Synthesis

| Organocatalyst | Reaction Type | Application | Source |

|---|---|---|---|

| Thiourea derivatives | Hantzsch-type synthesis | Enantioselective synthesis of 4-aryl-1,4-dihydropyridine precursors. | bohrium.com |

| TEMPO and derivatives | Oxidation | Selective oxidation of primary alcohols to aldehydes. | google.comresearchgate.net |

| Imidazolidinones | Cascade Catalysis | Activation of α,β-unsaturated aldehydes for sequential reactions. | nih.gov |

| Pyridine N-oxides | Asymmetric Allylation | Chiral catalysis for the allylation of aromatic aldehydes. | researchgate.net |

Sustainable and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. The goal is to minimize waste, reduce energy consumption, and use less hazardous substances without compromising efficiency or yield.

One of the key strategies is the use of one-pot, multicomponent reactions (MCRs). These reactions combine three or more reactants in a single operation to form a complex product, thereby reducing the number of synthetic steps, purification processes, and solvent waste. The synthesis of functionalized pyridine carboxylates via four-component reactions under microwave irradiation is a prime example of this approach. acs.orgnih.gov This method offers excellent yields in very short reaction times, highlighting the synergistic benefits of MCRs and microwave-assisted synthesis. acs.orgnih.gov

The choice of solvent and catalyst is also critical. Water or benign solvents like ethanol are preferred. The development of solid-state reactions or solvent-free conditions, as seen in the synthesis of certain thiazolopyrimidines, further enhances the green credentials of a process. ijcce.ac.irmdpi.com

Furthermore, the use of starting materials derived from renewable biomass is a cornerstone of sustainable chemistry. There is growing research into the production of pyridines and their precursors from biomass-derived furans or through the thermocatalytic conversion of materials like polylactic acid. acsgcipr.org The biocatalytic conversion of lignin, a major component of biomass, into pyridine-dicarboxylic acids is another promising avenue that could provide a sustainable feedstock for compounds like this compound in the future. acsgcipr.org

Table 3: Green Chemistry Strategies in Pyridine Synthesis

| Strategy | Description | Example | Source |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Combining multiple reactants in a single pot to increase efficiency and reduce waste. | One-pot, four-component synthesis of pyridine derivatives. | acs.orgnih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and improve yields. | Rapid synthesis of 3-cyanopyridine (B1664610) derivatives. | acs.orgnih.gov |

| Biomass Feedstocks | Utilizing renewable starting materials to reduce reliance on petrochemicals. | Synthesis of pyridines from furans derived from C5/C6 sugars. | acsgcipr.org |

| Benign Solvents/Solvent-Free | Using environmentally friendly solvents like water or ethanol, or eliminating solvents entirely. | Solid-state synthesis of a Zinc Pyridine-2,6-dicarboxylate complex. | ijcce.ac.ir |

Reactivity Profiles and Transformational Chemistry of Ethyl 5 Formylpyridine 2 Carboxylate

Elucidating the Reactivity of the Formyl Group

The formyl group, an aldehyde, is an electrophilic center highly susceptible to attack by nucleophiles. Its position on the pyridine (B92270) ring influences its reactivity, but it generally undergoes the characteristic reactions of aromatic aldehydes.

The formyl group readily participates in carbon-carbon bond-forming reactions, such as Knoevenagel and aldol (B89426) condensations.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound, which possesses two electron-withdrawing groups, in the presence of a weak base like piperidine (B6355638) or pyridine. wikipedia.orgresearchgate.net This reaction is a modification of the aldol condensation and typically proceeds through a nucleophilic addition followed by a dehydration step to yield a stable α,β-unsaturated product. wikipedia.org Studies on various pyridinecarbaldehydes have shown that they undergo facile Knoevenagel condensation with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate, often in an environmentally friendly water-ethanol mixture and sometimes even without a catalyst, to produce electron-deficient alkenes with high E-selectivity. bas.bgresearchgate.net

The Aldol condensation can also occur between the formyl group and a ketone or another aldehyde containing an α-hydrogen, under basic or acidic conditions, to form a β-hydroxy carbonyl compound, which may subsequently dehydrate to an enone.

Table 1: Examples of Knoevenagel Condensation Reactants for Ethyl 5-formylpyridine-2-carboxylate

| Reactant (Active Methylene Compound) | Catalyst | Expected Product |

| Malononitrile | Piperidine | Ethyl 5-(2,2-dicyanovinyl)pyridine-2-carboxylate |

| Diethyl malonate | Pyridine | Ethyl 5-(2,2-bis(ethoxycarbonyl)vinyl)pyridine-2-carboxylate |

| Ethyl cyanoacetate | Piperidine/Ethanol (B145695) | Ethyl 5-(2-cyano-2-(ethoxycarbonyl)vinyl)pyridine-2-carboxylate |

| Nitromethane | Weak base | Ethyl 5-(2-nitrovinyl)pyridine-2-carboxylate |

Selective Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the ester group.

Oxidation: The formyl group can be oxidized to a carboxylic acid functionality, yielding 2-(ethoxycarbonyl)pyridine-5-carboxylic acid. Various oxidizing agents can achieve this transformation. For instance, studies on other pyridine aldehydes have demonstrated successful oxidation. wikipedia.org Oxidative esterification, where an aldehyde is directly converted to an ester in the presence of an alcohol, has also been reported for pyridine aldehydes using reagents like hydrogen peroxide with a catalyst. researchgate.net However, for conversion to the carboxylic acid, stronger oxidizing agents are typically employed.

Reduction: Selective reduction of the aldehyde to a primary alcohol, yielding ethyl 5-(hydroxymethyl)pyridine-2-carboxylate, is readily accomplished using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it is chemoselective for aldehydes and ketones over esters.

Table 2: Selective Oxidation and Reduction Reactions of the Formyl Group

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-(Ethoxycarbonyl)pyridine-5-carboxylic acid |

| Oxidation | Silver(I) oxide (Ag₂O) | 2-(Ethoxycarbonyl)pyridine-5-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | Ethyl 5-(hydroxymethyl)pyridine-2-carboxylate |

| Reduction | Lithium aluminium hydride (LiAlH₄) (Note: Also reduces ester) | (5-(Hydroxymethyl)pyridin-2-yl)methanol |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl of the formyl group into a carbon-carbon double bond (alkene).

The Wittig reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes or ketones into alkenes. masterorganicchemistry.comwikipedia.org The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring. udel.edulibretexts.org This ring subsequently fragments to yield the desired alkene and a triphenylphosphine (B44618) oxide byproduct. udel.edu The stereochemical outcome can be influenced by the nature of the ylide; stabilized ylides tend to favor the E-isomer, while non-stabilized ylides often yield the Z-isomer. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This reaction is renowned for its high stereoselectivity, almost exclusively producing the (E)-alkene. organic-chemistry.orgresearchgate.net The HWE reaction offers significant advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org

Table 3: Olefination Reactions of this compound

| Reaction | Reagent | Expected Product (Major Isomer) |

| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(6-(ethoxycarbonyl)pyridin-3-yl)acrylate (E-isomer) |

| Wittig Reaction | Methylenetriphenylphosphorane | Ethyl 5-vinylpyridine-2-carboxylate |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / NaH | Ethyl 3-(6-(ethoxycarbonyl)pyridin-3-yl)acrylate (E-isomer) |

| Horner-Wadsworth-Emmons | Diethyl (cyanomethyl)phosphonate / Base | Ethyl 5-(2-cyanovinyl)pyridine-2-carboxylate (E-isomer) |

Chemical Transformations Involving the Ester Functionality

The ethyl carboxylate group at the 2-position of the pyridine ring is a versatile handle for further derivatization, primarily through nucleophilic acyl substitution.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-formylpyridine-2-carboxylic acid. This transformation is typically achieved under basic conditions (saponification) followed by acidic workup. For example, base-catalyzed hydrolysis using potassium carbonate in an aqueous or alcoholic medium under thermal or microwave conditions is an effective method for converting ethyl esters to their carboxylate salts. nih.gov

Amidation: The ester group can be converted directly into an amide by reacting it with a primary or secondary amine. This reaction, known as aminolysis, can sometimes be slow and require heating or catalysis. A more general and efficient method involves the initial hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine using a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov This allows for the formation of a wide variety of amide derivatives under mild conditions. nih.gov

Table 4: Hydrolysis and Amidation of the Ester Group

| Reaction | Reagents | Product |

| Hydrolysis | 1. Potassium hydroxide (B78521) (KOH), Ethanol/Water 2. HCl (aq) | 5-Formylpyridine-2-carboxylic acid |

| Amidation (via acid) | 1. Hydrolysis 2. Propylamine, HBTU, DIPEA | N-propyl-5-formylpyridine-2-carboxamide |

| Amidation (via acid) | 1. Hydrolysis 2. Aniline (B41778), EDCI, HOBt | N-phenyl-5-formylpyridine-2-carboxamide |

Transesterification Reactions for Diverse Ester Formations

Transesterification is a process in which the ethyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid (like sulfuric acid) or a base (like sodium alkoxide). The reaction is an equilibrium process, and it is often driven to completion by using a large excess of the new alcohol or by removing the ethanol that is formed. This method allows for the synthesis of a library of different esters of 5-formylpyridine-2-carboxylic acid, which can be useful for modifying the compound's physical properties or for further synthetic manipulations.

Table 5: Transesterification of this compound

| Alcohol | Catalyst | Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Mthis compound |

| Isopropanol | Sodium Isopropoxide | Isopropyl 5-formylpyridine-2-carboxylate |

| Benzyl alcohol | p-Toluenesulfonic acid | Benzyl 5-formylpyridine-2-carboxylate |

| tert-Butanol | Sodium tert-butoxide | tert-Butyl 5-formylpyridine-2-carboxylate |

Reduction to Alcohols and Subsequent Derivatizations

The formyl group of this compound is susceptible to reduction to a primary alcohol, yielding ethyl 5-(hydroxymethyl)pyridine-2-carboxylate. This transformation is a common and synthetically useful reaction, often achieved using hydride-based reducing agents.

Reduction of the Formyl Group:

Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes. ntu.edu.tw The choice of reagent can be influenced by the presence of other functional groups. In the case of this compound, the ester group is also reducible. LiAlH₄ is a potent reducing agent capable of reducing both esters and aldehydes, whereas NaBH₄ is generally selective for aldehydes and ketones in the presence of esters under controlled conditions. ntu.edu.tw Therefore, selective reduction of the formyl group can be achieved using NaBH₄.

A study on the reduction of various pyridinecarboxaldehydes provides insight into this process. While specific data for this compound is not detailed, the general methodology involves the use of a suitable reducing agent in an appropriate solvent, followed by an aqueous workup to yield the corresponding alcohol. frontierspecialtychemicals.com The resulting ethyl 5-(hydroxymethyl)pyridine-2-carboxylate is a valuable intermediate for further synthetic modifications. researchgate.netnih.gov

Subsequent Derivatizations:

The newly formed hydroxyl group in ethyl 5-(hydroxymethyl)pyridine-2-carboxylate can undergo a variety of derivatization reactions, expanding the synthetic utility of the core structure. These reactions include esterification, etherification, and conversion to halides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Etherification can be achieved under Williamson ether synthesis conditions, reacting the alcohol with an alkyl halide in the presence of a strong base.

While specific examples for the derivatization of ethyl 5-(hydroxymethyl)pyridine-2-carboxylate are not prevalent in the literature, the principles are well-established in organic synthesis. These derivatizations allow for the introduction of diverse functionalities, which can be crucial for tailoring the molecule's properties for various applications.

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

The pyridine nitrogen can be readily alkylated using alkyl halides or other alkylating agents to form pyridinium (B92312) salts, a process known as quaternization. nih.gov This reaction modifies the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The N-alkylation of pyridine derivatives is a fundamental transformation in heterocyclic chemistry. rsc.orgresearchgate.net

The reaction of this compound with an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding N-alkylpyridinium salt. The reaction rate and yield can be influenced by the nature of the alkylating agent and the reaction conditions. Mechanistic studies on the N-alkylation of related bis(imino)pyridine systems have shown that the reaction can proceed via a single electron-transfer process. nih.gov

| Alkylating Agent | Product | Reaction Conditions | Reference |

| Methyl Iodide | N-Methylpyridinium Iodide | Standard alkylation conditions | nih.gov |

| Benzyl Bromide | N-Benzylpyridinium Bromide | Standard alkylation conditions | rsc.org |

This table presents hypothetical N-alkylation reactions of this compound based on general knowledge of pyridine chemistry.

The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, most commonly peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgwikipedia.orgorgsyn.org The resulting pyridine N-oxide exhibits altered reactivity compared to the parent pyridine. N-oxidation increases the electron density at the C2 and C4 positions of the pyridine ring, facilitating electrophilic substitution at these positions. wikipedia.org It also activates the ring towards certain nucleophilic substitutions. nih.gov

The oxidation of substituted pyridines, including those with electron-withdrawing groups, has been extensively studied. arkat-usa.orgnih.gov For this compound, N-oxidation would yield this compound N-oxide. This N-oxide can then serve as a versatile intermediate. For example, it can be used to introduce substituents at the C4 or C6 positions, which are otherwise difficult to functionalize directly. The N-oxide group can later be removed by reduction if desired. wikipedia.org The synthetic utility of pyridine N-oxides is well-documented, with applications in the synthesis of various functionalized pyridines. scripps.eduacs.org

The pyridine nitrogen and the carbonyl oxygen of the formyl or ester group can act as donor atoms, allowing this compound to function as a ligand in coordination complexes with various metal ions. Pyridine-2-carboxylate derivatives are well-known chelating ligands that form stable complexes with a wide range of transition metals. ntu.edu.twresearchgate.netjchemlett.com

The coordination mode of this compound would likely involve the pyridine nitrogen and the carbonyl oxygen of the ester group, forming a five-membered chelate ring. The formyl group could also participate in coordination, potentially leading to the formation of polynuclear or more complex structures. The synthesis of such complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comrsc.org The resulting metal complexes can exhibit interesting catalytic, magnetic, or photophysical properties. ntu.edu.tw

| Metal Ion | Potential Coordination Sites | Resulting Complex | Reference |

| Cu(II) | Pyridine-N, Ester-O | [Cu(this compound)₂]X₂ | researchgate.netjscimedcentral.com |

| Ni(II) | Pyridine-N, Ester-O | [Ni(this compound)₂]X₂ | jchemlett.comjscimedcentral.com |

| Ag(I) | Pyridine-N | [Ag(this compound)]X | jscimedcentral.com |

This table illustrates potential coordination complexes based on the known chemistry of pyridine-2-carboxylate ligands.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The electronic nature of the substituents on the pyridine ring of this compound significantly influences its susceptibility and regioselectivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org The presence of two electron-withdrawing groups, the formyl and the ethyl carboxylate, further deactivates the ring towards electrophilic attack. If an electrophilic substitution reaction were to occur, it would be expected to take place at the positions meta to the deactivating groups. In this compound, the C4 and C6 positions are ortho and para to the nitrogen, and the C3 and C5 positions are meta. The formyl group at C5 and the ester at C2 are both meta-directing. Therefore, electrophilic attack would be most likely to occur at the C4 position, which is meta to the C5-formyl group and ortho to the C2-ester group, or at the C6 position, which is ortho to the nitrogen and meta to the C2-ester.

Studies on the nitration of substituted pyridines have shown that the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents. researchgate.netacs.orgrsc.org For instance, the nitration of pyridine itself gives low yields of 3-nitropyridine (B142982) under harsh conditions. researchgate.net However, alternative methods, such as nitration of the corresponding N-oxide, can provide better yields and different regioselectivity. acs.org

Nucleophilic Aromatic Substitution:

The pyridine ring, especially when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SNAr). researchgate.net In this compound, the electron-withdrawing formyl and ester groups enhance the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. The positions ortho and para to the nitrogen atom (C2, C4, C6) are particularly activated.

A potential leaving group, such as a halide, at the C6 position would be readily displaced by a nucleophile. The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate is enhanced by the electron-withdrawing substituents. The amination of substituted pyridines, such as the Chichibabin reaction and palladium-catalyzed aminations, are well-established methods for introducing amino groups onto the pyridine ring. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net These reactions often occur at the C2 or C4 positions. For this compound, nucleophilic attack would be favored at the C4 and C6 positions.

| Reaction Type | Reagent | Expected Product Position | Mechanistic Insight | Reference |

| Nitration | HNO₃/H₂SO₄ | C4 or C6 (low yield) | Deactivated ring, meta-directing groups | researchgate.netacs.org |

| Amination (of a 6-halo derivative) | Amine/Pd catalyst | C6 | SNAr mechanism, activated by EWGs | nih.govnih.gov |

This table summarizes the expected regioselectivity for substitution reactions on the pyridine ring of this compound based on general principles.

Directed Functionalization at Peripheral Positions

The presence of both a formyl group at the 5-position and an ethyl carboxylate group at the 2-position significantly influences the reactivity of the pyridine ring in "this compound". These two electron-withdrawing groups deactivate the pyridine ring towards electrophilic aromatic substitution, making such reactions challenging. However, they also create a unique electronic environment that can be exploited for directed functionalization at the peripheral C3, C4, and C6 positions through various modern synthetic methodologies.

The electron-deficient nature of the pyridine ring, accentuated by the two carbonyl-containing substituents, makes it a suitable candidate for nucleophilic aromatic substitution and transition-metal-catalyzed C-H functionalization reactions. The regioselectivity of these reactions is dictated by a combination of electronic effects, steric hindrance, and the specific catalytic system employed.

Research into the directed functionalization of this specific molecule is an active area, with efforts focused on creating a diverse range of substituted pyridine derivatives for various applications, including pharmaceuticals and materials science. While direct functionalization of "this compound" at the peripheral positions is not extensively documented in publicly available literature, the principles can be inferred from studies on closely related pyridine systems bearing electron-withdrawing groups.

For instance, the palladium-catalyzed C-H arylation of pyridines with electron-withdrawing substituents has been shown to be a powerful tool for introducing aryl groups at specific positions. The regioselectivity is often controlled by the choice of ligand and additives. In the context of "this compound," the C4 position would be a likely target for such functionalization due to a combination of electronic activation and reduced steric hindrance compared to the C3 and C6 positions, which are adjacent to the existing substituents.

Similarly, nucleophilic aromatic substitution reactions (SNAr) on pyridines bearing good leaving groups (such as halogens) are well-established. While the parent "this compound" does not possess a leaving group, synthetic strategies could involve the initial introduction of a halogen at a peripheral position, followed by displacement with various nucleophiles.

Detailed research findings on the direct peripheral functionalization of "this compound" are still emerging. The following table summarizes hypothetical and potential functionalization reactions based on the known reactivity of similarly substituted pyridine derivatives.

| Position | Reaction Type | Reagents and Conditions | Potential Product |

| C4 | Pd-catalyzed C-H Arylation | Aryl halide, Pd(OAc)₂, P(t-Bu)₃, Base (e.g., K₂CO₃), High Temperature | Ethyl 4-aryl-5-formylpyridine-2-carboxylate |

| C3/C6 | Directed ortho-Metalation | Strong base (e.g., LDA, n-BuLi), then Electrophile (e.g., I₂, Me₃SiCl) | 3- or 6-Substituted this compound |

| C4 | Nucleophilic Aromatic Substitution (on a 4-halo precursor) | Nucleophile (e.g., R-NH₂, R-OH, R-SH), Base | Ethyl 4-amino/alkoxy/thio-5-formylpyridine-2-carboxylate |

It is important to note that the actual outcome of these reactions would need to be determined experimentally, as the interplay of the two directing groups can lead to complex regiochemical outcomes. Further research is required to fully elucidate the reactivity of "this compound" and develop efficient protocols for its selective peripheral functionalization.

Applications of Ethyl 5 Formylpyridine 2 Carboxylate in Advanced Chemical Synthesis and Materials Science

As a Versatile Building Block for Complex Heterocyclic Structures

The inherent reactivity of the aldehyde and ester groups in Ethyl 5-formylpyridine-2-carboxylate makes it an ideal starting material for the synthesis of various heterocyclic systems. The formyl group can readily participate in condensation reactions, while the ester group can be hydrolyzed, reduced, or converted into other functional groups to facilitate cyclization.

While direct, specific examples of this compound being used to synthesize fused polycyclic systems are not extensively documented in readily available literature, its structural motifs are present in related complex molecules. For instance, the structurally similar compound, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, has been synthesized and characterized. mdpi.com This compound, featuring a formyl group, is noted as a versatile polyfunctional building block for the construction of annulated 1,2,3-triazoles. mdpi.com The synthesis of this related compound involved the reaction of 3-azidopyridine (B1254633) with ethyl 4,4-diethoxy-3-oxobutanoate, followed by hydrolysis of the acetal (B89532) to reveal the formyl group. mdpi.com This highlights the potential of formyl-substituted pyridine (B92270) carboxylates in the generation of fused heterocyclic systems through multi-step synthetic sequences.

The formyl group is a key functional handle for various cyclization strategies. Reactions such as the Knoevenagel condensation allow for the formation of new carbon-carbon bonds, which can be a crucial step in the assembly of polycyclic structures. wikipedia.orgresearchgate.netmdpi.comnih.govmdpi.com Similarly, the Wittig reaction provides a powerful method for converting the aldehyde into an alkene, which can then undergo further transformations like cycloadditions or ring-closing metathesis to build complex polycyclic frameworks. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org

Table 1: Key Reactions for Potential Fused Polycyclic System Synthesis

| Reaction Type | Reagents/Conditions | Potential Intermediate/Product |

| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate), base (e.g., piperidine (B6355638), pyridine) | α,β-unsaturated carbonyl compounds |

| Wittig Reaction | Phosphonium (B103445) ylides (e.g., Ph3P=CHR) | Substituted alkenes |

| Pictet-Spengler Reaction | Tryptamine or related compounds | Tetrahydro-β-carboline derivatives |

| Friedländer Annulation | Ketones with an α-methylene group | Substituted quinolines |

The pyridine ring of this compound serves as a foundational element for the construction of pyrido-fused scaffolds, which are prevalent in medicinal chemistry and materials science. The formyl and ester groups can be manipulated to build additional rings onto the pyridine core. For example, the synthesis of novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives has been reported, starting from 2-aminonicotinic acid derivatives. nih.gov While not directly employing this compound, this work demonstrates a general strategy where functionalized pyridines are precursors to fused systems like pyridopyrimidines. nih.gov

The synthesis of pyrimidino[4',5':4,5]thieno[2,3-b]pyridines has also been achieved, showcasing the construction of complex fused systems originating from functionalized pyridine derivatives. mdpi.com The general approach often involves the condensation of the formyl group with a suitable amine-containing fragment, followed by an intramolecular cyclization reaction. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions, or it can be converted to an amide to introduce further diversity.

Contribution to the Development of Catalytic Systems

The pyridine nitrogen and the versatile functional groups of this compound make it an attractive scaffold for the design of new ligands for catalysis.

The formyl group of this compound is a prime site for the synthesis of Schiff base ligands. These ligands are readily prepared through the condensation reaction between the aldehyde and a primary amine. The resulting imine, in conjunction with the pyridine nitrogen, can act as a chelating agent for a wide variety of metal ions. The electronic properties of the resulting metal complex can be fine-tuned by varying the substituents on the amine precursor.

Schiff base complexes of metals such as cobalt, nickel, copper, and zinc have been synthesized from 2-pyridinecarboxaldehyde, a closely related compound. researchgate.net These complexes have shown catalytic activity in oxidation reactions. researchgate.net The synthesis of N2O2 type tetradentate Schiff base ligands and their metal complexes has also been reported, where the metal ions are coordinated through phenolic oxygen and azomethine nitrogen atoms. dergipark.org.tr These examples underscore the potential of this compound to serve as a precursor to a diverse range of Schiff base ligands for applications in organometallic catalysis.

Table 2: Potential Metal Complexes from this compound Derived Ligands

| Ligand Type | Metal Ion | Potential Catalytic Application |

| Bidentate (N,N') Schiff Base | Cu(II), Ni(II), Co(II) | Oxidation, Reduction |

| Tridentate (N,N',O) Schiff Base | Mn(III), Fe(III) | Epoxidation, C-H activation |

| Tetradentate (N2O2) Schiff Base | Zn(II), Ru(II) | Polymerization, Transfer Hydrogenation |

The development of small molecule organocatalysts has become a major area of research in organic synthesis. Pyridine-containing molecules are often used as scaffolds for organocatalysts due to their basicity and ability to participate in hydrogen bonding. While direct evidence of this compound being used as an intermediate in organocatalyst synthesis is limited, its structure suggests potential in this area.

The formyl group can be transformed into various functional groups known to be active in organocatalysis, such as amines (via reductive amination) or thioureas (via condensation with amines and subsequent reaction with isothiocyanates). The pyridine nitrogen itself can act as a basic site to activate substrates. For example, pyridine derivatives have been incorporated into mesoporous organosilicas to create heterogeneous basic catalysts for the Knoevenagel condensation reaction. mdpi.com

Utilization in Polymer Chemistry and Advanced Materials

The bifunctionality of this compound also lends itself to applications in polymer chemistry, where it can be used as a monomer or as a precursor to functional monomers for the synthesis of advanced materials.

The ester group can be hydrolyzed to a carboxylic acid, creating a pyridine dicarboxylic acid derivative. Such molecules are valuable monomers for the synthesis of polyesters and polyamides. For instance, polyamides have been synthesized from 2,5-furandicarboxylic acid (a bio-based monomer) and various diamines. rsc.orgresearchgate.net Similarly, the synthesis of polyamides from pyridine-2,6-dicarboxylic acid has been reported. nih.gov A patent describes a process for preparing copolymers from 2,4- or 2,5-pyridinedicarboxylic acid. google.com These examples highlight the potential of dicarboxylic acid derivatives of this compound to be incorporated into the main chain of polymers, potentially imparting unique thermal and mechanical properties due to the rigid pyridine core.

The formyl group can also be utilized in polymer synthesis. It can be converted into a vinyl group via a Wittig reaction, creating a polymerizable monomer. Alternatively, the aldehyde can be used in polycondensation reactions with suitable co-monomers to form polymers with imine linkages in the backbone.

Monomer for Polymerization Reactions

The bifunctional nature of this compound, possessing both a formyl group and an ester, makes it a candidate as a monomer for various polymerization reactions. The aldehyde and ester groups can undergo reactions to form the backbone of polymeric chains. For instance, the formyl group can participate in condensation polymerizations with appropriate co-monomers.

Although direct polymerization studies of this compound are not widely reported, the reactivity of its functional groups is well-established in polymer chemistry. For example, pyridine-containing polymers are of interest for their potential applications in catalysis, as ligands for metal sequestration, and in the development of materials with specific electronic or optical properties.

A hypothetical polymerization scheme could involve the reductive amination of the formyl group followed by polyamidation, or the conversion of the formyl group to other polymerizable functionalities. The resulting polymers would feature a pyridine unit regularly spaced along the polymer chain, which could impart unique properties to the material.

Precursor for Functional Dyes and Pigments

The chromophoric pyridine ring, coupled with the reactive formyl group, makes this compound a promising precursor for the synthesis of novel functional dyes and pigments. The formyl group is a key reactive site for the construction of various dye scaffolds.

Derivatives of nicotinates have a history of use as components in disperse dyes. researchgate.net The synthesis of azo dyes, for instance, often involves the coupling of a diazonium salt with an electron-rich aromatic compound. While direct use of this compound in this context is not explicitly documented, its structure lends itself to modification into suitable coupling components.

Furthermore, the formyl group can readily undergo condensation reactions with active methylene compounds or amines to generate a wide array of colored compounds. For example, reaction with anilines could lead to the formation of Schiff base dyes, where the color can be tuned by the electronic nature of the substituents on the aniline (B41778) ring. The general synthetic strategies for creating azo dyes from pyridine derivatives are well-established. researchgate.net

The resulting dyes could have applications in various fields, including textile dyeing, printing inks, and as functional materials in optical data storage or as sensitizers in photodynamic therapy, depending on their photophysical properties.

Role in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Pyridine-based ligands are cornerstones in the construction of a vast array of supramolecular architectures due to the directional coordination of the pyridine nitrogen to metal ions. nih.govmdpi.com

This compound possesses the key features of a versatile building block for supramolecular chemistry. The pyridine nitrogen can act as a coordination site for metal ions, while the formyl and ester groups can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions that direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

For example, upon reaction of the formyl group to introduce other coordinating moieties, the resulting molecule could act as a multidentate ligand. The self-assembly of such ligands with metal ions can lead to the formation of discrete metallacycles, metallacages, or infinite coordination polymers. nih.gov The specific geometry of the ligand and the coordination preference of the metal ion would dictate the final supramolecular architecture. These structures are of significant interest for their potential applications in catalysis, host-guest chemistry, molecular sensing, and as porous materials for gas storage and separation.

Advanced Analytical Methodologies for Characterizing Synthetic Transformations and Structural Integrity of Ethyl 5 Formylpyridine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like ethyl 5-formylpyridine-2-carboxylate. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental structural assessment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The three aromatic protons on the pyridine (B92270) ring will appear as doublets or doublets of doublets in the downfield region (typically δ 7-9 ppm). The formyl proton (CHO) will be a highly deshielded singlet (δ 9-10 ppm). The ethyl ester group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), characteristic of an ethyl group coupled to each other.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the ester and aldehyde groups are the most downfield (typically δ 160-190 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), while the ethyl group carbons will appear in the upfield region (δ 10-65 ppm).

Two-dimensional (2D) NMR techniques are employed to establish definitive correlations and connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show cross-peaks connecting the adjacent protons on the pyridine ring, as well as the coupling between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each protonated carbon by linking the proton signal to its attached carbon signal. For example, the formyl proton signal would correlate with the formyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). sdsu.edu It is crucial for piecing together the molecular skeleton. For instance, the formyl proton would show a correlation to the C5 carbon of the pyridine ring, confirming its position. Likewise, protons on the pyridine ring would show correlations to the ester and formyl carbonyl carbons, cementing the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| H3 | ¹H | ~8.2 - 8.5 | d | C2, C4, C5, Ester C=O |

| H4 | ¹H | ~8.0 - 8.3 | dd | C3, C5, C6 |

| H6 | ¹H | ~9.0 - 9.3 | d | C2, C4, C5, Formyl C=O |

| Formyl-H | ¹H | ~9.9 - 10.2 | s | C5, C6 |

| Ethyl-CH₂ | ¹H | ~4.3 - 4.5 | q | Ethyl-CH₃, Ester C=O, C2 |

| Ethyl-CH₃ | ¹H | ~1.3 - 1.5 | t | Ethyl-CH₂, Ester C=O |

| C2 (Ester) | ¹³C | ~148 - 152 | - | - |

| C3 | ¹³C | ~125 - 128 | - | - |

| C4 | ¹³C | ~138 - 142 | - | - |

| C5 (Formyl) | ¹³C | ~133 - 137 | - | - |

| C6 | ¹³C | ~153 - 157 | - | - |

| Ester C=O | ¹³C | ~163 - 166 | - | - |

| Formyl C=O | ¹³C | ~190 - 193 | - | - |

| Ethyl-CH₂ | ¹³C | ~61 - 64 | - | - |

| Ethyl-CH₃ | ¹³C | ~13 - 15 | - | - |

The single C-C bond connecting the formyl group to the pyridine ring allows for rotation. In formyl-substituted aromatic systems, this rotation can be hindered, leading to the existence of distinct rotational isomers (rotamers). rsc.orgmdpi.com This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy.

At low temperatures, the rotation may be slow on the NMR timescale, resulting in separate signals for the protons and carbons near the formyl group in each rotamer. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the two rotamers broaden and merge into a single, averaged signal. By analyzing the spectral line shapes at various temperatures, it is possible to calculate the activation energy (ΔG‡), or rotational barrier, for this conformational exchange. mdpi.com Such studies provide valuable insight into the molecule's conformational dynamics and the steric and electronic effects influencing the rotational barrier. rsc.orgnih.gov

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). For this compound, the molecular formula is C₉H₉NO₃. HRMS can measure the monoisotopic mass of the molecular ion ([M+H]⁺ or [M]⁺˙) and confirm it matches the calculated theoretical value. This precise measurement provides unequivocal confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. nih.govnih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern acts as a structural fingerprint, offering valuable insights into the molecule's composition and connectivity. nih.gov

For this compound, the fragmentation is expected to follow pathways characteristic of both esters and aromatic aldehydes. libretexts.orgasianpubs.orgresearchgate.net Common fragmentation pathways would likely include:

Loss of an ethoxy radical (•OC₂H₅): From the ester group, leading to a prominent acylium ion.

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation pathway for ethyl esters. asianpubs.org

Loss of a formyl radical (•CHO): From the aldehyde group. libretexts.org

Loss of carbon monoxide (CO): Following the initial loss of the formyl radical.

Table 2: Plausible MS/MS Fragmentation of this compound (Parent Ion [M+H]⁺, m/z 180.06)

| Proposed Fragment | Neutral Loss | Fragment m/z | Description |

|---|---|---|---|

| [M+H - C₂H₄]⁺ | Ethene (28.03) | 152.03 | McLafferty rearrangement of the ethyl ester. |

| [M+H - CHO]⁺ | Formyl radical (29.00) | 151.06 | Loss of the formyl group. |

| [M+H - C₂H₅O]⁺ | Ethoxy radical (45.03) | 135.03 | Alpha cleavage of the ester, loss of ethoxy radical. |

| [M+H - C₂H₅OH]⁺ | Ethanol (46.04) | 134.02 | Loss of ethanol from the ester group. asianpubs.org |

| [M+H - C₂H₅OH - CO]⁺ | Ethanol + Carbon Monoxide (74.04) | 106.02 | Subsequent loss of CO from the m/z 134 fragment. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a sample and for assessing its purity.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands from the two carbonyl groups. The ester C=O stretch typically appears around 1720-1740 cm⁻¹, while the aldehyde C=O stretch is found at a slightly lower frequency, around 1700-1720 cm⁻¹. Other key bands include the C-O stretching of the ester group (1100-1300 cm⁻¹), the C-H stretch of the aldehyde proton (a characteristic pair of bands at ~2820 and ~2720 cm⁻¹), and various C=C and C=N stretching vibrations from the pyridine ring (1400-1600 cm⁻¹). spectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible, aromatic ring vibrations often produce strong and sharp Raman signals, making it particularly useful for analyzing the pyridine core.

The presence of all expected peaks and the absence of extraneous signals (e.g., a broad O-H stretch around 3300 cm⁻¹ from a carboxylic acid impurity) serve to confirm the structure and high purity of the synthesized compound.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | Medium |

| C-H Stretch | Alkyl (Ethyl) | 2850 - 3000 | Medium |

| C-H Stretch | Aldehyde | 2700 - 2850 (often two bands) | Weak-Medium |

| C=O Stretch | Ester | 1720 - 1740 | Strong |

| C=O Stretch | Aldehyde | 1700 - 1720 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | Medium-Strong |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules within a solid-state crystal lattice. numberanalytics.comwikipedia.org This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which collectively define the molecule's conformation and its packing within the crystal. The process involves irradiating a high-quality single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. wikipedia.org

While a specific crystal structure for this compound is not publicly documented, the analysis of structurally related pyridine derivatives illustrates the type of detailed data that would be obtained. For a molecule to be suitable for X-ray analysis, it must first be grown into a high-quality, single crystal, a process that is often the most challenging step. nih.govrochester.edu

The data obtained from a successful crystallographic analysis provides unambiguous proof of structure. An illustrative example of the crystallographic data that would be determined is shown in the table below, using parameters from a related pyridine compound to demonstrate the typical output of such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 9.15 |

| β (°) | 105.5 |

| Volume (ų) | 912.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.305 |

| R-factor (%) | < 5.0 |

Chromatographic Techniques for Separation, Purity, and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound, providing essential tools for separating the compound from impurities, determining its purity, and monitoring the progress of its synthesis in real-time. bohrium.comresearchgate.net Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for these tasks.

HPLC is a cornerstone technique for assessing the purity of non-volatile or thermally sensitive organic compounds. moravek.com For this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach. scispace.comijsrst.com In this setup, the compound is dissolved in a suitable solvent and injected into a stream of a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) that flows through a column packed with a nonpolar stationary phase (typically C18 silica). nih.gov

The separation is based on the differential partitioning of the analyte and any impurities between the two phases. The presence of both a polar formyl group and a relatively nonpolar ethyl ester group gives this compound moderate polarity, making it well-suited for RP-HPLC. Detection is typically achieved using an ultraviolet (UV) detector, as the pyridine ring and conjugated formyl group absorb UV light effectively. nih.gov

A validated HPLC method allows for the precise quantification of the compound's purity. Method validation, performed according to International Council for Harmonisation (ICH) guidelines, ensures the method is accurate, precise, linear, and robust. bohrium.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm (UV) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. rsc.orgresearchgate.net Given its structure, this compound is expected to be sufficiently volatile and stable for GC analysis. americanpharmaceuticalreview.com

In GC-MS, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. As each separated component exits the column, it enters the mass spectrometer, which ionizes the molecules and breaks them into characteristic fragments. chemguide.co.uk

The mass spectrometer measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments, producing a mass spectrum that serves as a molecular fingerprint. For this compound (molecular weight 179.17), the mass spectrum would be expected to show a molecular ion peak at m/z = 179. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a peak at m/z = 134, or the loss of the formyl group (-CHO, 29 Da) to give a peak at m/z = 150. libretexts.org This fragmentation data provides definitive structural confirmation. researchgate.net

| m/z Value | Predicted Ion Structure / Fragment Lost |

|---|---|

| 179 | [M]⁺, Molecular Ion |

| 150 | [M - CHO]⁺, Loss of formyl radical |

| 134 | [M - OCH₂CH₃]⁺, Loss of ethoxy radical |

| 122 | [M - COOCH₂CH₃]⁺, Loss of ethyl carboxylate radical |

| 106 | [C₆H₄NO]⁺, Pyridine carboxaldehyde fragment |

Future Directions, Challenges, and Emerging Opportunities in Ethyl 5 Formylpyridine 2 Carboxylate Research

Development of Asymmetric Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For Ethyl 5-formylpyridine-2-carboxylate, the development of asymmetric synthetic routes to introduce chirality is a significant, yet challenging, goal.

Future Directions in Asymmetric Synthesis: Future efforts will likely focus on the enantioselective functionalization of the pyridine (B92270) core. While direct asymmetric synthesis of this specific molecule is not yet established, related methodologies offer promising starting points. For instance, tandem borane (B79455) and iridium catalysis has been successfully used for the asymmetric C3-allylation of pyridines, achieving excellent enantioselectivity. acs.org Adapting such catalytic systems to achieve enantioselective additions to the C5 position or to the formyl group of this compound represents a key future direction. Another approach could involve the diastereoselective synthesis starting from chiral precursors, a strategy demonstrated in the synthesis of (−)-1-epi-lentiginosine from 2-pyridinecarbaldehyde derivatives. mdpi.com

Chiral Derivatization Strategies: The formyl group is a prime target for chiral derivatization. Reaction with chiral amines or hydrazines can form chiral imines or hydrazones, respectively. Similarly, the aldehyde can be reacted with chiral organometallic reagents or reduced with chiral reducing agents to produce chiral secondary alcohols. These diastereomeric products can then be separated using standard chromatographic techniques. A variety of chiral derivatizing reagents, traditionally used for resolving enantiomeric alcohols and carboxylic acids, could be adapted for this purpose. nih.gov

| Derivatization Target | Reagent Type | Potential Chiral Products | Separation Method |

| Formyl Group | Chiral Amines/Hydrazines | Diastereomeric Imines/Hydrazones | Chromatography |

| Formyl Group | Chiral Reducing Agents | Diastereomeric Alcohols | Chromatography |

| Carboxylate Group | Chiral Alcohols | Diastereomeric Esters | Chromatography |

These approaches would provide access to a library of chiral building blocks derived from this compound, expanding its utility in the synthesis of complex, stereochemically defined molecules.

Exploration of Novel Reactivity under Non-Conventional Conditions

Moving beyond traditional thermal reactions, the exploration of photochemical and electrochemical methods offers new avenues for activating and transforming this compound, potentially leading to novel molecular architectures and reaction pathways.

Photochemical Reactivity: The pyridine ring and the formyl group are both amenable to photochemical transformations. Research on other pyridine derivatives has shown that photochemical methods can enable C-H functionalization through the generation of pyridinyl radicals. acs.org Irradiation of 2-pyridone derivatives has also been shown to induce phase-selective inter- and intramolecular reactions. nih.gov For this compound, UV or visible light could potentially promote:

Intramolecular cyclizations: Formation of novel bicyclic structures.

[2+2] or [4+4] Cycloadditions: Dimerization or reaction with other unsaturated compounds.

Norrish Type I & II reactions: Cleavage or hydrogen abstraction reactions involving the formyl group.

Electrochemical Synthesis and Modification: Electrochemistry provides a powerful, reagent-free method for driving redox reactions. Recent studies have demonstrated the electrochemical carboxylation of pyridines using CO2, with the ability to control regioselectivity by simply changing the electrochemical reactor setup (divided vs. undivided cell). nih.govazom.com The electrochemical reduction of related ethyl picolinates on a lead cathode has been studied, showing competition between the reduction of the side chain and the pyridine nucleus. researchgate.net Applying these principles to this compound could allow for:

Selective reduction of the formyl group to a hydroxymethyl group.

Reduction of the pyridine ring to a piperidine (B6355638).

Electrochemical coupling reactions to form dimers or other adducts.

Oxidative functionalization of the pyridine ring.

These non-conventional energy sources provide a pathway to explore unique chemical space and develop more sustainable synthetic methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processing is a major goal for modern chemistry, offering improved safety, scalability, and efficiency. Automated synthesis platforms further accelerate the discovery and optimization of new compounds.

Flow Chemistry Applications: The synthesis of pyridines has been successfully adapted to continuous flow reactors, often coupled with microwave heating to accelerate reaction rates. beilstein-journals.orgresearchgate.net Methodologies like the Bohlmann–Rahtz and Hantzsch pyridine syntheses are amenable to flow processing. beilstein-journals.org The integration of this compound synthesis into a flow system could offer significant advantages, including precise control over reaction temperature, pressure, and residence time, leading to higher yields and purity. Furthermore, sequential flow processes could allow for the multi-step synthesis and functionalization of the molecule without isolating intermediates. uc.pt